1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide
Overview
Description
The compound is a derivative of pyridine, which is a basic heterocyclic organic compound. Similar compounds have applications in the pharmaceutical and agrochemical industries .
Synthesis Analysis
While specific synthesis methods for this compound were not found, difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S have been reported . These processes have benefited from the invention of multiple difluoromethylation reagents .Scientific Research Applications
Chemical Synthesis and Properties
Pyrazole derivatives, including those similar to "1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide," are subjects of intensive investigation due to their versatile chemical and biological properties. These compounds are known for their role as ligands in coordination chemistry, forming complexes with various metals. Such complexes are studied for their magnetic, electrochemical, and spectroscopic properties. For instance, Boča et al. (2011) review the chemistry and properties of pyrazole-based compounds, emphasizing their potential in developing new materials with desired magnetic and electrochemical characteristics (Boča, Jameson, & Linert, 2011).
Pharmacological Applications
The pyrazole core is a prominent scaffold in drug discovery due to its wide range of medicinal properties. Pyrazole derivatives are explored for anticancer, anti-inflammatory, and antibacterial activities, among others. For example, Cherukupalli et al. (2017) provide an extensive overview of synthetic strategies and significant biological activities associated with pyrazolo[1,5-a]pyrimidine derivatives, underscoring their potential in developing novel therapeutic agents (Cherukupalli et al., 2017).
Catalytic Applications
In the field of catalysis, pyrazole derivatives are investigated for their role as ligands in catalyst design, contributing to the synthesis of various organic compounds. Parmar et al. (2023) discuss the importance of hybrid catalysts in synthesizing pyrano[2,3-d]pyrimidine scaffolds, highlighting the versatility of pyrazole derivatives in catalysis (Parmar, Vala, & Patel, 2023).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(difluoromethyl)-5-pyridin-3-ylpyrazole-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N4O/c11-10(12)16-8(9(13)17)4-7(15-16)6-2-1-3-14-5-6/h1-5,10H,(H2,13,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKZQDENAEOZZCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C(=C2)C(=O)N)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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